molecular formula C6H7N5O B023567 2-Amino-6-methoxypurine CAS No. 20535-83-5

2-Amino-6-methoxypurine

Cat. No. B023567
CAS RN: 20535-83-5
M. Wt: 165.15 g/mol
InChI Key: BXJHWYVXLGLDMZ-UHFFFAOYSA-N
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Description

2-Amino-6-methoxypurine is a chemical compound with the molecular formula C6H7N5O . It is also known as 2-Amino-6-methoxypurine arabinoside or 506U . It is a water-soluble prodrug converted to ara-G by adenosine deaminase . It has been studied as an agent for T-cell malignancies .


Synthesis Analysis

2-Amino-6-methoxypurine is a prodrug of ara-G and is converted to ara-G by adenosine deaminase . It is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase, and is phosphorylated by mitochondrial deoxyguanosine kinase at a rate 4% that of ara-G phosphorylation .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-methoxypurine is C6H7N5O, and its molecular weight is 165.15 . It is a crystal in form .


Chemical Reactions Analysis

2-Amino-6-methoxypurine arabinoside (506U) is a water-soluble prodrug converted to ara-G by adenosine deaminase . It is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase and is phosphorylated by mitochondrial deoxyguanosine kinase .


Physical And Chemical Properties Analysis

2-Amino-6-methoxypurine is a crystal in form . It has a molecular weight of 165.15 .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

2-Amino-6-methoxypurine Arabinoside (also known as 506U) has been identified as an effective agent against the growth of T-cell lines and freshly isolated human T-leukemic cells .

Methods of Application or Experimental Procedures

506U is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . It is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase and is phosphorylated by mitochondrial deoxyguanosine kinase at a rate 4% that of ara-G phosphorylation .

Results or Outcomes

506U was found to be selective for transformed T over B cells and also inhibited growth in two of three monocytic lines tested . In vivo, 506U had dose-dependent efficacy against human T-cell tumors in immunodeficient mice .

Application in Biocatalysis

Specific Scientific Field

This application falls under the field of Biocatalysis .

Summary of the Application

Arthrobacter oxydans, a gram-positive bacterium widely used in bioremediation, has been found to possess purine deaminase activities . These deaminases are useful for the preparative chemoenzymatic transformation of nucleoside and base analogues into a variety of derivatives .

Methods of Application or Experimental Procedures

Using A. oxydans whole cells as the biocatalyst, different purine compounds such as the anti-HIV, 2′,3′-dideoxyinosine (73%, 2 h) were obtained .

Results or Outcomes

The presence of adenosine, adenine and guanine deaminases was demonstrated and some purine bases and nucleosides were analyzed as substrates .

Application in Pharma Release Testing

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

2-Amino-6-methoxypurine is suitable for use in several analytical applications including pharma release testing .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available resources.

Results or Outcomes

The specific results or outcomes for this use are not detailed in the available resources.

Application in Cancer Treatment

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

2-Amino-6-methoxypurine is used in the treatment of cancer, specifically in conjunction with adjuvant temozolomide (TMZ) chemotherapy .

Safety And Hazards

2-Amino-6-methoxypurine may cause skin irritation, serious eye irritation, and respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

A Phase 1 trial of 506U against refractory hematological malignancies is now in progress at two study sites . This suggests that 2-Amino-6-methoxypurine could have potential applications in the treatment of these conditions in the future.

properties

IUPAC Name

6-methoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHWYVXLGLDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049405
Record name O6-Methylguanine
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URL https://comptox.epa.gov/dashboard/DTXSID9049405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-6-methoxypurine

CAS RN

20535-83-5
Record name O6-Methylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20535-83-5
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Record name O-(6)-Methylguanine
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Record name 2-Amino-6-methoxypurine
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Record name O6-Methylguanine
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Record name 9H-Purin-2-amine, 6-methoxy
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Record name 6-METHOXYGUANINE
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Synthesis routes and methods

Procedure details

To a solution of 6-chloro-9-[2-(diethoxyphosphorylmethoxy)ethoxy]-2-formamidopurine (0.25 g, 0.61 mmol) in methanol (5 ml), was added sodium methoxide solution (30 wt % in methanol; 0.5 ml, 2.62 mmol). The mixture was stirred and heated at 50° C. for 4 hours. After cooling to ambient temperature, 80% aqueous acetic acid (0.5 ml) was added to give a solution of pH6. The solution was evaporated to dryness and the residue partitioned between dichloromethane (10 ml) and aqueous sodium bicarbonate solution (10 ml). The aqueous phase was washed with dichloromethane (2×10 ml), the combined organic extracts dried (magnesium sulphate), and evaporated to dryness under reduced pressure. The residue obtained was chromatographed on silica gel (eluant dichloromethane: methanol 90:10) to give a 2-amino-6-methoxypurine derivative (0.20 g) which was used without any further purification. The chromatographed material (0.20 g) was dissolved in dichloromethane (2 ml), trimethylsilyl bromide (0.7 ml, 5.3 mmol) added, and the solution left at ambient temperature for 2 days. The solvent was evaporated under reduced pressure and the residue obtained co-evaporated with methanol (×2) to leave a white solid which crystallised from hot water giving the title compound as a white solid (0.105 g, 56%) m.p. 275°-278° C., identical in all respects with the compound obtained in Method A.
Name
6-chloro-9-[2-(diethoxyphosphorylmethoxy)ethoxy]-2-formamidopurine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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